Cas no 1780176-37-5 (2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-ol)
2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-ol
- 2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol
- 1780176-37-5
- EN300-1761692
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- Inchi: 1S/C9H15N3O2S/c10-5-7(13)8-6-11-9(15-8)12-1-3-14-4-2-12/h6-7,13H,1-5,10H2
- InChI Key: JJSYYXSDQLBOIG-UHFFFAOYSA-N
- SMILES: S1C(=CN=C1N1CCOCC1)C(CN)O
Computed Properties
- Exact Mass: 229.08849790g/mol
- Monoisotopic Mass: 229.08849790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 99.8Ų
2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1761692-1g |
2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol |
1780176-37-5 | 1g |
$1256.0 | 2023-09-20 | ||
| Enamine | EN300-1761692-5g |
2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol |
1780176-37-5 | 5g |
$3645.0 | 2023-09-20 | ||
| Enamine | EN300-1761692-10g |
2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol |
1780176-37-5 | 10g |
$5405.0 | 2023-09-20 | ||
| Enamine | EN300-1761692-0.05g |
2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol |
1780176-37-5 | 0.05g |
$1056.0 | 2023-09-20 | ||
| Enamine | EN300-1761692-0.1g |
2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol |
1780176-37-5 | 0.1g |
$1106.0 | 2023-09-20 | ||
| Enamine | EN300-1761692-0.25g |
2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol |
1780176-37-5 | 0.25g |
$1156.0 | 2023-09-20 | ||
| Enamine | EN300-1761692-0.5g |
2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol |
1780176-37-5 | 0.5g |
$1207.0 | 2023-09-20 | ||
| Enamine | EN300-1761692-1.0g |
2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol |
1780176-37-5 | 1g |
$1256.0 | 2023-06-03 | ||
| Enamine | EN300-1761692-2.5g |
2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol |
1780176-37-5 | 2.5g |
$2464.0 | 2023-09-20 | ||
| Enamine | EN300-1761692-5.0g |
2-amino-1-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]ethan-1-ol |
1780176-37-5 | 5g |
$3645.0 | 2023-06-03 |
2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-ol Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylethan-1-ol
2-amino-1-(2-(morpholin-4-yl)-1,3-thiazol-5-yl)ethan-1-ol
The compound 2-amino-1-(2-(morpholin-4-yl)-1,3-thiazol-5-yl)ethan-1-ol (CAS No. 1780176-37-5) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of the morpholine ring further enhances its versatility, making it a valuable intermediate in drug discovery and synthesis.
Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry due to their diverse biological activities. The morpholinyl group attached to the thiazole ring in this compound contributes to its unique properties, including improved solubility and enhanced bioavailability. These characteristics make it an attractive candidate for developing novel therapeutic agents targeting various diseases, such as cancer, inflammation, and neurodegenerative disorders.
The synthesis of 2-amino-1-(2-(morpholin-4-yl)-1,3-thiazol-5-yl)ethan-1-ol involves a multi-step process that typically begins with the preparation of the thiazole core. This is followed by the introduction of the morpholine substituent and subsequent functionalization to achieve the desired amino alcohol structure. Researchers have optimized these synthetic pathways to improve yield and purity, ensuring scalability for industrial applications.
In terms of biological activity, this compound has shown promising results in preliminary assays. For instance, its ability to inhibit key enzymes involved in cellular signaling pathways has been extensively studied. The amino alcohol functionality plays a crucial role in these interactions, enabling the molecule to act as a potential lead compound for drug development.
Moreover, the thiazole ring's inherent stability and reactivity make it an ideal scaffold for further modifications. By introducing additional substituents or altering the existing groups, chemists can fine-tune the compound's properties to target specific biological systems. This flexibility underscores its significance in modern medicinal chemistry.
Looking ahead, ongoing research is focused on exploring the compound's pharmacokinetic profile and toxicity levels. Understanding these aspects will be critical for advancing it into preclinical studies and eventually clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate this process.
In conclusion, 2-amino-1-(2-(morpholin-4-yl)-1,3-thiazol-5-yl)ethan-1
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